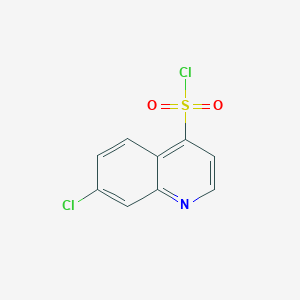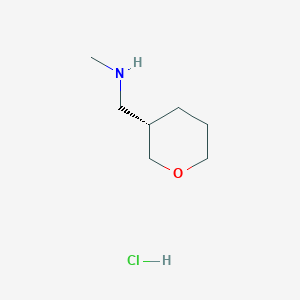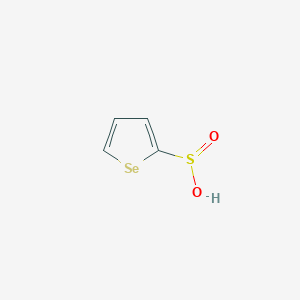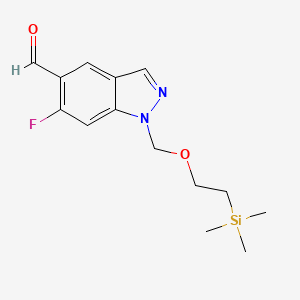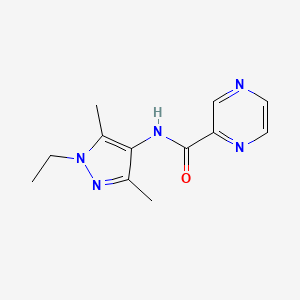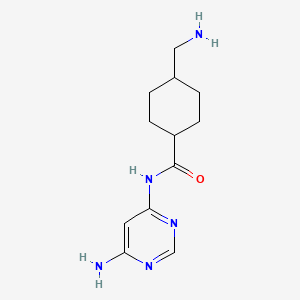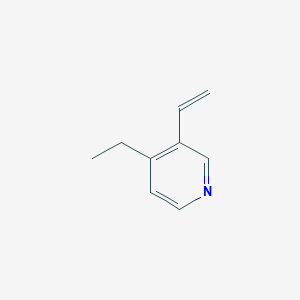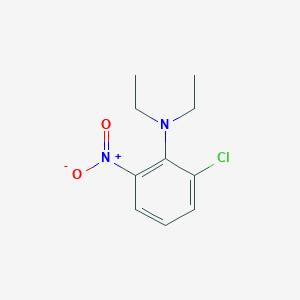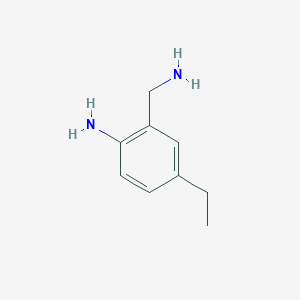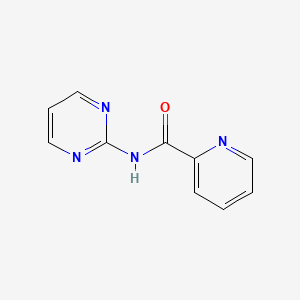
N-(Pyrimidin-2-yl)picolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrimidin-2-yl)picolinamide: is a compound that features a pyrimidine ring attached to a picolinamide moiety. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . Picolinamide, on the other hand, is derived from picolinic acid, which is known for its chelating properties. The combination of these two structures in this compound makes it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrimidin-2-yl)picolinamide typically involves the reaction of picolinamide with pyrimidine derivatives. One method involves the condensation of picolinamide with aldehydes in the presence of a catalyst such as palladium trifluoroacetate (Pd(TFA)2) in n-octane. This cascade reaction is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 . The reaction proceeds under mild conditions and provides rapid access to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: N-(Pyrimidin-2-yl)picolinamide can undergo various chemical reactions, including:
Condensation Reactions: As mentioned, it can be synthesized through condensation reactions involving aldehydes and catalysts like Pd(TFA)2.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Palladium Trifluoroacetate (Pd(TFA)2): Used as a catalyst in condensation reactions.
Trifluoroacetic Acid (TFA): Generated in situ to promote the reaction.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: N-(Pyrimidin-2-yl)picolinamide is used as a building block in the synthesis of various heterocyclic compounds. Its ability to form stable complexes with metals makes it valuable in coordination chemistry .
Biology and Medicine: It has been studied for its quorum sensing inhibitory effects, which can help in developing new antimicrobial therapies .
Industry: In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science .
Mecanismo De Acción
The mechanism of action of N-(Pyrimidin-2-yl)picolinamide involves its interaction with specific molecular targets. For instance, in its role as a quorum sensing inhibitor, the compound obstructs cell-to-cell communication in bacteria by inhibiting the quorum sensing signaling pathway . This prevents the formation of biofilms and reduces bacterial resistance to antimicrobial agents.
Comparación Con Compuestos Similares
N-(Pyrimidin-2-yl)alkyl/arylamides: These derivatives have been studied for their quorum sensing inhibitory effects and show similar biological activities.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have been evaluated for their biological activities against various cell lines.
Uniqueness: N-(Pyrimidin-2-yl)picolinamide stands out due to its unique combination of a pyrimidine ring and a picolinamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H8N4O |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
N-pyrimidin-2-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H8N4O/c15-9(8-4-1-2-5-11-8)14-10-12-6-3-7-13-10/h1-7H,(H,12,13,14,15) |
Clave InChI |
HOULIZLABSNNNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(=O)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


